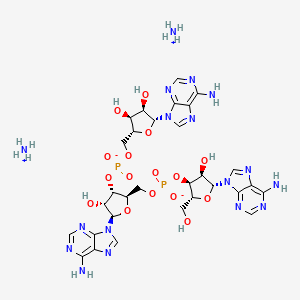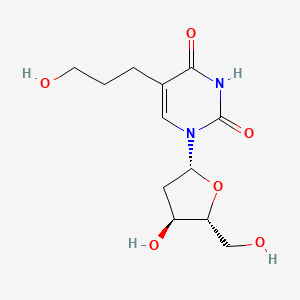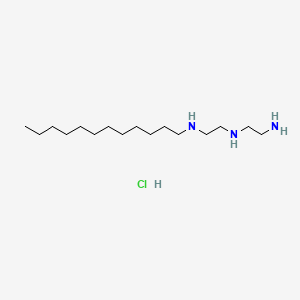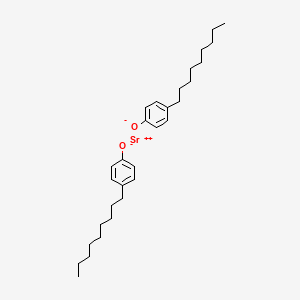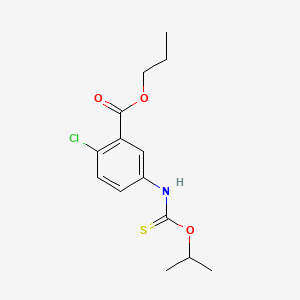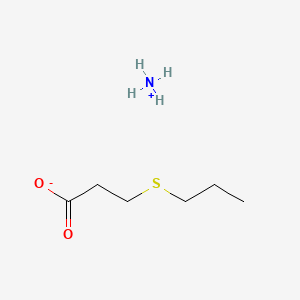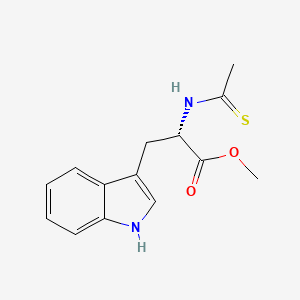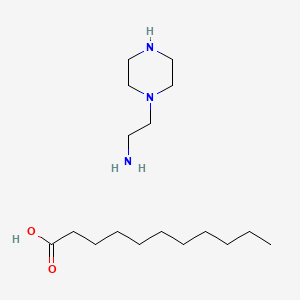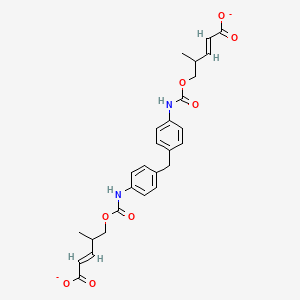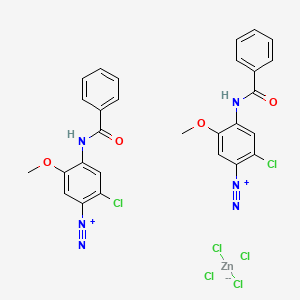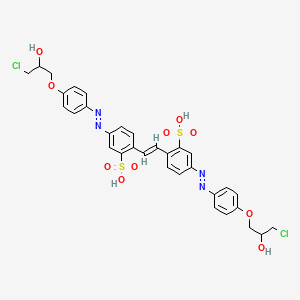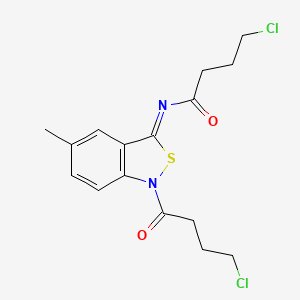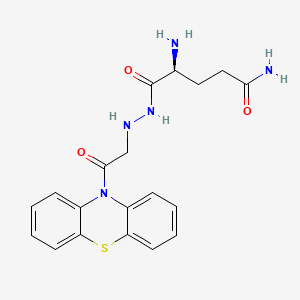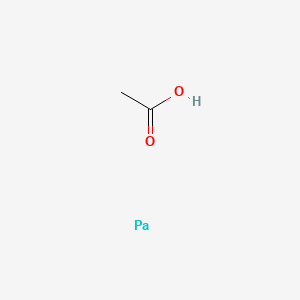
Thorium(4+) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thorium(4+) acetate can be synthesized through the reaction of thorium(IV) nitrate with sodium acetate in an aqueous solution. The reaction typically proceeds as follows:
Th(NO3)4+4NaC2H3O2→Th(C2H3O2)4+4NaNO3
The reaction is carried out under controlled conditions to ensure the complete formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting thorium(IV) oxide with acetic acid. The reaction is conducted at elevated temperatures to facilitate the dissolution of thorium oxide and the formation of the acetate complex.
Analyse Des Réactions Chimiques
Types of Reactions
Thorium(4+) acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thorium dioxide (ThO2).
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: The acetate ligands in this compound can be substituted by other ligands, such as chloride or nitrate.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Reducing agents like hydrogen gas can be employed under high-pressure conditions.
Substitution: Ligand exchange reactions can be carried out using appropriate salts or acids.
Major Products Formed
Oxidation: Thorium dioxide (ThO2)
Reduction: Reduced thorium species
Substitution: Thorium chloride (ThCl4), thorium nitrate (Th(NO3)4)
Applications De Recherche Scientifique
Thorium(4+) acetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other thorium compounds and materials.
Biology: Investigated for its potential use in radiopharmaceuticals and imaging agents.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the production of thorium-based catalysts and materials for nuclear reactors.
Mécanisme D'action
The mechanism of action of thorium(4+) acetate involves its ability to form stable complexes with various ligands. This property is exploited in its applications in catalysis and material science. In biological systems, this compound can interact with cellular components, leading to its potential use in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thorium(IV) chloride (ThCl4)
- Thorium(IV) nitrate (Th(NO3)4)
- Thorium(IV) fluoride (ThF4)
Comparison
Thorium(4+) acetate is unique due to its acetate ligands, which provide distinct chemical properties compared to other thorium compounds. For example, thorium(IV) chloride and thorium(IV) nitrate have different solubility and reactivity profiles, making this compound suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
13075-28-0 |
|---|---|
Formule moléculaire |
C2H4O2Pa |
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
acetic acid;protactinium |
InChI |
InChI=1S/C2H4O2.Pa/c1-2(3)4;/h1H3,(H,3,4); |
Clé InChI |
GSWNWPSNOIMCSG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.[Pa] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


